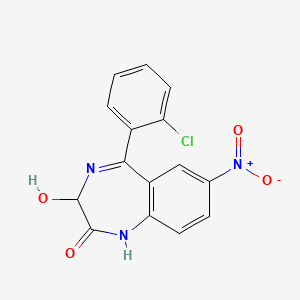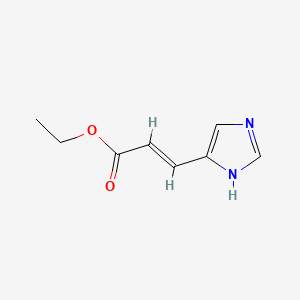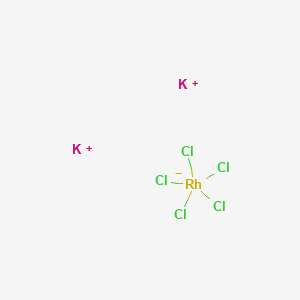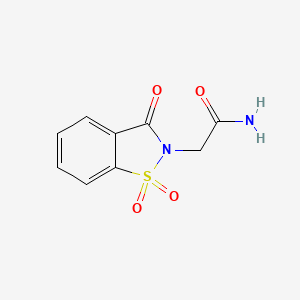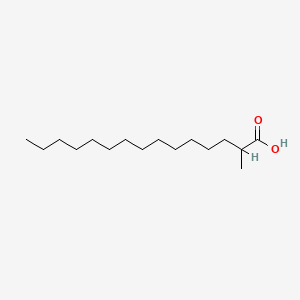
2-Methylpentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpentadecanoic acid is a natural product found in Myrmekioderma rea, Agelas, and other organisms with data available.
Applications De Recherche Scientifique
Myocardial Ischemia Detection
2-Methylpentadecanoic acid derivatives, particularly those with iodine labeling like 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA), have been studied for their potential in detecting viable myocardial regions in ischemic myocardium. These derivatives are useful for identifying myocardial ischemic injury and can differentiate between viable and nonviable myocardial regions during acute and subacute stages of the disease (Hasegawa et al., 2002).
Biochemical Synthesis
2-Methylpentadecanoic acid has been utilized in the synthesis of naturally occurring compounds, such as sex pheromones in moths and other species. The synthesis processes often involve catalytic conjugate addition under specific conditions, highlighting the acid's role in the creation of biologically significant compounds (Singh et al., 2001).
Rumen Fermentation Studies
In the field of animal nutrition, studies have examined the profiles of odd- and branched-chain fatty acids, including 2-Methylpentadecanoic acid, in rumen fermentation. These studies assess the impact of these acids on rumen fermentation parameters, microbial protein synthesis, and bacterial populations, contributing to a better understanding of animal digestive processes (Xin et al., 2020).
Cardiac Imaging and Evaluation
Various studies have explored the use of iodinated 2-Methylpentadecanoic acid derivatives for cardiac imaging. These compounds have been used to evaluate myocardial uptake in conditions like hypertrophic cardiomyopathy and for the detection of ischemic lesions in the heart. This research underscores the potential of these compounds in non-invasive cardiac diagnostics (Kawai et al., 2001).
Lymphatic System Imaging
2-Methylpentadecanoic acid derivatives, particularly those labeled with isotopes like Iodine-123, have been employed in imaging studies of the lymphatic system. These studies aim to localize lymphatic leakage sites, contributing significantly to the diagnosis and treatment of conditions like chylothorax (Takanami et al., 2012).
Propriétés
Numéro CAS |
25354-92-1 |
|---|---|
Nom du produit |
2-Methylpentadecanoic acid |
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
2-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
Clé InChI |
XEFOHUNTIRSZAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(C)C(=O)O |
Autres numéros CAS |
72000-71-6 25354-92-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



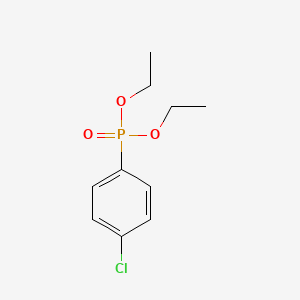
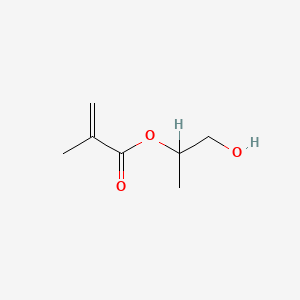
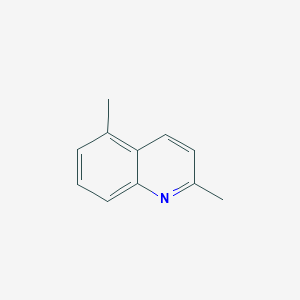
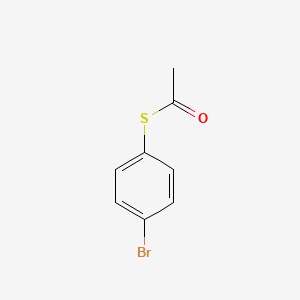
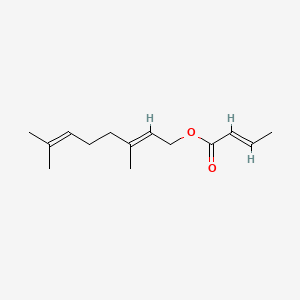
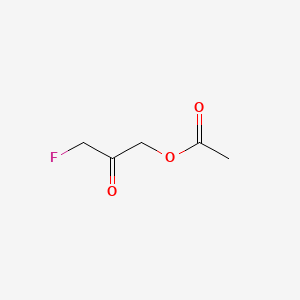
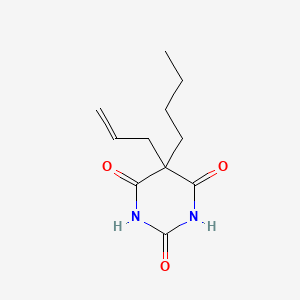
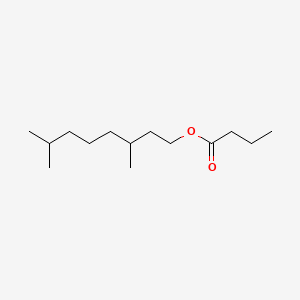
![3-[2,2-Dimethyl-1-oxo-3-[(1-oxo-2-propenyl)oxy]propoxy]-2,2-dimethylpropyl acrylate](/img/structure/B1604949.png)

